molecular formula C15H13FN6O B2987109 2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide CAS No. 1385366-37-9

2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide

Cat. No.: B2987109
CAS No.: 1385366-37-9
M. Wt: 312.308
InChI Key: DAMPJIZWGBWBEU-UHFFFAOYSA-N
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Description

2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide is a synthetic acetamide derivative featuring a fluorinated aniline core and a substituted pyrazole moiety. Its structure integrates multiple functional groups:

  • Aniline substituents: A 4-fluoro group and two cyano groups at positions N and 2.
  • Pyrazole ring: 2,5-Dimethyl substitution enhances steric and electronic properties.
  • Acetamide linker: Connects the two aromatic systems, a common feature in agrochemicals and receptor-targeting molecules .

Properties

IUPAC Name

2-(N,3-dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c1-10-5-14(21(2)20-10)19-15(23)8-22(9-18)12-3-4-13(16)11(6-12)7-17/h3-6H,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMPJIZWGBWBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Auxin Agonism

Evidence from synthetic auxin agonists highlights key similarities and differences:

Compound Name (Example) Substituents (Aniline/Pyrazole) Target Activity Key Findings (vs. Target Compound)
WH7 4-chloro-2-methylphenoxy Auxin-like signaling Lacks pyrazole; chloro group reduces metabolic stability compared to fluoro in target.
Compound 533 2,4-dichlorophenoxy Herbicidal activity Dichloro substitution enhances lipophilicity but increases toxicity risks.
Compound 602-UC 4-chloro-3,5-dimethylphenoxy Root growth inhibition Methyl groups improve membrane permeability, akin to dimethylpyrazole in target.
Target Compound 4-fluoro, N/3-dicyano Hypothesized auxin mimicry Fluoro and cyano groups may enhance receptor binding specificity.

Key Observations :

  • The 4-fluoro substituent in the target compound likely improves metabolic stability compared to chlorinated analogs (e.g., WH7, 533) due to stronger C-F bonds .

Pyridazinone-Based FPR Agonists

Pyridazinone-acetamide hybrids (e.g., FPR2 agonists in ) share structural motifs with the target compound:

Compound Name (Example) Core Structure Receptor Selectivity Functional Outcome
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone + bromophenyl FPR2-specific Activates calcium mobilization and chemotaxis.
Target Compound Pyrazole + dicyano-fluoroanilino Undetermined (FPR/auxin?) Hypothesized dual activity due to hybrid structure.

Critical Differences :

  • Heterocyclic Core: The target’s pyrazole ring may confer different conformational rigidity compared to pyridazinones, altering receptor-binding kinetics.
  • Substituent Effects: Bromophenyl/methoxy groups in FPR agonists prioritize hydrophobic interactions, while the target’s fluoro-cyano system could favor polar interactions .

Mechanistic Implications

  • Auxin Mimicry: The acetamide linker and aromatic systems resemble synthetic auxins like 2,4-D, but the fluorinated dicyanoaniline may reduce off-target phytotoxicity .
  • Receptor Targeting: Pyridazinone-based FPR agonists achieve receptor specificity via methoxy/benzyl groups; the target’s dimethylpyrazole might similarly fine-tune selectivity .

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